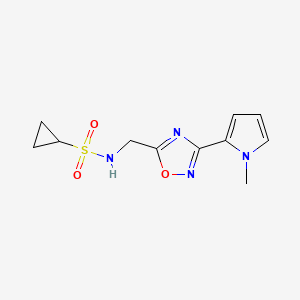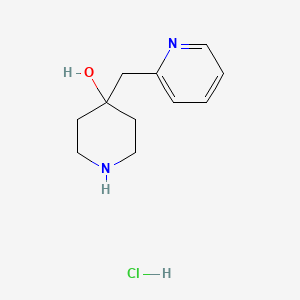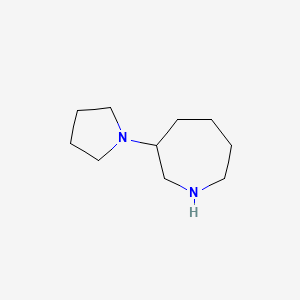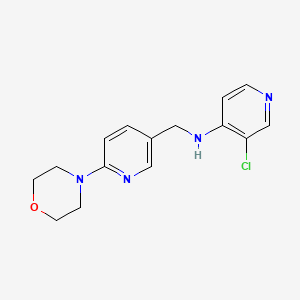
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 1-methyl-1H-pyrrol-2-yl group, which is a type of pyrrole. Pyrroles are heterocyclic aromatic organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings include a pyrrole ring, an oxadiazole ring, and a cyclopropane ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the sulfonamide group. The pyrrole ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) could result in the compound having polar characteristics .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide, as part of the broader family of oxadiazoles and sulfonamides, plays a significant role in the synthesis and reactivity of heterocyclic compounds. The reactivity of oxadiazoles with angle strained alkenes and alkynes, leading to the formation of mono- and bisadducts, opens new routes to various heterocycles, including γ-pyrans and furan derivatives (Thalhammer, Wallfahrer, & Sauer, 1988). Additionally, the Lewis acid-catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides, leading to cyclopentene sulfonamides, further illustrate the compound's versatility in synthesizing complex structures with high diastereoselectivity (Mackay, Fıstıkçı, Carris, & Johnson, 2014).
Antimicrobial and Cytotoxic Activities Compounds containing the sulfonamidomethane pyrrolyl-oxadiazole moiety have been shown to exhibit antimicrobial and cytotoxic activities. Specific derivatives have demonstrated comparable antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum. Moreover, certain styryl oxadiazole compounds displayed appreciable cytotoxic activity on A549 lung carcinoma cells, suggesting potential for future therapeutic applications (Swapna et al., 2013).
Drug Metabolism and Biocatalysis The application of biocatalysis to drug metabolism research is another significant area where this compound-related compounds have been studied. For example, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis illustrates the compound's role in understanding drug metabolism and developing new methodologies for the synthesis of metabolites for clinical investigations (Zmijewski et al., 2006).
Antibacterial and Anticancer Research Research into novel heterocyclic compounds containing a sulfonamido moiety has demonstrated their potential as antibacterial agents. The synthesis of derivatives targeting various bacterial strains has highlighted the compound's relevance in developing new antimicrobial agents with high activity levels (Azab, Youssef, & El-Bordany, 2013). Furthermore, the investigation into substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents underlines the importance of such compounds in the search for new treatments for cancer, showcasing their moderate cytotoxicity against specific cancer cell lines (Redda & Gangapuram, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-15-6-2-3-9(15)11-13-10(18-14-11)7-12-19(16,17)8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOJTCPLVOWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide](/img/structure/B2645053.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)

![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)
![N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2645063.png)
![2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide](/img/structure/B2645064.png)
![N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE](/img/structure/B2645065.png)
![2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2645066.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2645068.png)



